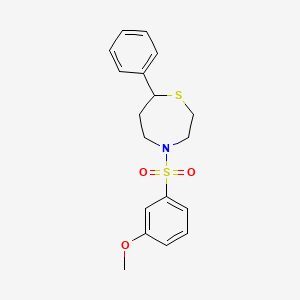![molecular formula C10H16ClNO2 B2558545 1-氮杂三环[3.3.1.1<sup>3,7</sup>]癸烷-4-羧酸盐酸盐 CAS No. 1047675-39-7](/img/structure/B2558545.png)
1-氮杂三环[3.3.1.13,7]癸烷-4-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azatricyclo[3311,3,7]decane-4-carboxylic acid hydrochloride is a complex organic compound with the molecular formula C₁₀H₁₅NO₂·HCl. This compound is characterized by its rigid, cage-like structure, which makes it a valuable building block in organic synthesis and a potential candidate for various scientific applications.
科学研究应用
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and nanotechnology.
准备方法
Synthetic Routes and Reaction Conditions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride can be synthesized through several methods, including the cyclization of linear precursors or the modification of existing adamantane derivatives. One common synthetic route involves the reaction of 1-aminoadamantane with chloroform in the presence of a strong base, followed by acidification to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, such as temperature, pressure, and the use of specific catalysts, to optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives and amides.
作用机制
The mechanism by which 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride is unique due to its rigid, cage-like structure, which distinguishes it from other similar compounds. Some similar compounds include:
Adamantane: A well-known compound with a similar cage-like structure but without the nitrogen atom.
1-Azatricyclo[3.3.1.1,3,7]decane: The parent compound without the carboxylic acid group.
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid: The free acid form without the hydrochloride salt.
These compounds share structural similarities but differ in their functional groups and properties, making 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride unique in its applications and reactivity.
属性
IUPAC Name |
1-azatricyclo[3.3.1.13,7]decane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c12-10(13)9-7-1-6-2-8(9)5-11(3-6)4-7;/h6-9H,1-5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUVCQMJJGEFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)

![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)

![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)



![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)

![(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2558479.png)
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/new.no-structure.jpg)

